REACTION_CXSMILES
|
O.[OH-].[Li+].[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([I:14])=[CH:12][N:11]([C:15]([CH3:21])([CH3:20])[C:16]([O:18]C)=[O:17])[C:9]=2[N:10]=1>C1COCC1.O>[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([I:14])=[CH:12][N:11]([C:15]([CH3:21])([CH3:20])[C:16]([OH:18])=[O:17])[C:9]=2[N:10]=1 |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)N(C=C2I)C(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture volume was reduced to one third by evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc (4×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was triturated with hexane (100 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)N(C=C2I)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |